CYP2A6 Inhibitory Potency of 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one Compared to Methoxsalen and 6,7-Dihydroxycoumarin
The target compound demonstrates CYP2A6 inhibitory activity (IC50 = 50 nM) in human liver microsomes, substantially outperforming the clinical reference inhibitor methoxsalen (IC50 = 430 nM) and the simple dihydroxycoumarin 6,7-dihydroxycoumarin (IC50 = 390 nM) [1][2]. This represents an approximately 8.6-fold improvement in potency over methoxsalen, which is the most widely used coumarin-based CYP2A6 inhibitor control.
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Methoxsalen: IC50 = 430 nM; 6,7-Dihydroxycoumarin: IC50 = 390 nM |
| Quantified Difference | 8.6-fold more potent than methoxsalen; 7.8-fold more potent than 6,7-dihydroxycoumarin |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation [1][2] |
Why This Matters
Procurement of the target compound enables CYP2A6 inhibition studies at substantially lower compound concentrations than methoxsalen, reducing solvent interference and off-target effects in cell-based assays.
- [1] BindingDB Entry BDBM50358746. Affinity Data for CYP2A6 Inhibition. Available from: https://bindingdb.org View Source
- [2] Qi X, Liu H, Zhao Z, Liu Z, Liu Y, Tang Y. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Eur J Pharm Sci. 2019 Aug 1;136:104944. PMID: 31163215. View Source
